

Application Notes and Protocols: Use of Cobalt Carbonate Hydrate in Ceramic Pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(II) carbonate hydrate

Cat. No.: B031851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cobalt carbonate hydrate as a precursor for ceramic pigments. The information detailed below is intended to guide researchers in the formulation and synthesis of cobalt-based colorants for ceramic applications, with a focus on reproducible experimental protocols and quantitative colorimetric analysis.

Introduction

Cobalt carbonate hydrate ($\text{CoCO}_3 \cdot \text{nH}_2\text{O}$) is a widely used colorant in the ceramics industry, prized for its ability to produce a range of vibrant and thermally stable colors, most notably a spectrum of blues.^[1] It is often favored over cobalt oxide due to its finer particle size, which promotes better dispersion in glaze slurries and results in more uniform color distribution.^[2] During the firing process, cobalt carbonate decomposes to form cobalt oxides, which then interact with other components in the glaze or ceramic body to create the final colored pigment.^[3] The final hue is highly dependent on the concentration of cobalt carbonate, the chemical composition of the base glaze, and the firing temperature and atmosphere.

Quantitative Data on Cobalt Carbonate in Ceramic Glazes

The concentration of cobalt carbonate in a glaze formulation directly impacts the intensity of the resulting color. The following tables summarize quantitative data from various glaze recipes.

Table 1: Color Outcomes of Varying Cobalt Carbonate Concentrations in a Cone 6 Glossy Clear Glaze.

Cobalt Carbonate (%)	Firing Temperature	Resulting Color Description
1	Cone 6 (approx. 1222°C / 2232°F)	Light Blue
2	Cone 6 (approx. 1222°C / 2232°F)	Medium Blue
3	Cone 6 (approx. 1222°C / 2232°F)	Deep Ultramarine Blue
4	Cone 6 (approx. 1222°C / 2232°F)	Midnight Blue (almost black)
5	Cone 6 (approx. 1222°C / 2232°F)	Midnight Blue (almost black)

Table 2: Influence of Additional Oxides on Cobalt Carbonate Glaze Color.

Cobalt Carbonate (%)	Modifying Oxide (%)	Firing Temperature	Resulting Color Description
0.25 - 2	Magnesium Oxide (MgO) > 0.2 moles	Cone 4-6	Pale to strong lavenders and purples
2	Red Iron Oxide (Fe ₂ O ₃) 9%	Cone 9-10	Intense Black
2	Iron Oxide 4%, Manganese Dioxide 2%, Copper Oxide 2%	Cone 9-10	Black
1	Copper Carbonate (CuCO ₃) 1%	Cone 4-6	Bright Turquoise

Table 3: CIELAB Colorimetric Data for a Synthesized Cobalt Aluminate (CoAl₂O₄) Pigment.

This table presents the colorimetric data for a cobalt blue pigment synthesized via a sol-gel method, demonstrating a quantitative approach to color characterization.

Sample	L* (Lightness)	a* (Red-Green)	b* (Yellow-Blue)
CoAl ₂ O ₄ Pigment	35.8	2.5	-43.09

Data adapted from a study on cobalt blue pigment synthesis. The b value indicates a strong blue component.*

Experimental Protocols

Protocol for Preparation and Application of a Cobalt Blue Ceramic Glaze

This protocol describes the preparation of a Cone 6 cobalt blue glaze and its application to a ceramic body.

Materials and Equipment:

- Cobalt Carbonate ($\text{CoCO}_3 \cdot \text{nH}_2\text{O}$)
- Cone 6 Glossy Clear Glaze Base (commercial or prepared from raw materials)
- Distilled water
- Ceramic test tiles (bisque fired)
- Weighing scale (0.01 g accuracy)
- Sieves (80-100 mesh)
- Mixing containers
- Glaze dipping tongs or brush
- Electric kiln

Procedure:

- **Glaze Formulation:** Weigh the desired amount of Cone 6 Glossy Clear glaze base powder. Calculate and weigh the required amount of cobalt carbonate to achieve the target color intensity (refer to Table 1). For a 100g dry glaze batch, use 1g of cobalt carbonate for a 1% concentration.
- **Glaze Slurry Preparation:** Place the dry glaze components in a mixing container. Gradually add distilled water while stirring until a smooth, cream-like consistency is achieved. A common starting point is a 1:1 ratio of dry glaze to water by weight.
- **Sieving:** Pass the glaze slurry through an 80-100 mesh sieve at least twice to ensure thorough mixing and to break up any agglomerates of cobalt carbonate. This step is crucial for achieving a uniform color.
- **Specific Gravity Measurement:** For consistent application, measure the specific gravity of the glaze slurry using a hydrometer. A typical specific gravity for dipping glazes is between 1.45 and 1.55. Adjust with small additions of water or dry glaze as needed.

- Glaze Application: Clean the bisque-fired ceramic test tiles to remove any dust. Apply the glaze using a dipping, pouring, or brushing technique to achieve a uniform coating.
- Drying: Allow the glazed tiles to dry completely before firing.
- Firing: Place the dried, glazed tiles in an electric kiln. Fire to Cone 6 using a medium-slow firing schedule with a 15-minute hold at the peak temperature. Allow the kiln to cool down slowly.

Protocol for Solid-State Synthesis of Cobalt Aluminate (CoAl₂O₄) Blue Pigment

This protocol details the synthesis of the thermally stable cobalt aluminate blue pigment (Thenard's Blue) using cobalt carbonate and aluminum oxide via a solid-state reaction.

Materials and Equipment:

- Cobalt Carbonate (CoCO₃·nH₂O)
- Aluminum Oxide (Al₂O₃)
- Mortar and pestle (agate or porcelain)
- High-temperature crucible (alumina)
- High-temperature furnace (capable of reaching 1400°C)
- Ball mill (optional, for finer particle size)

Procedure:

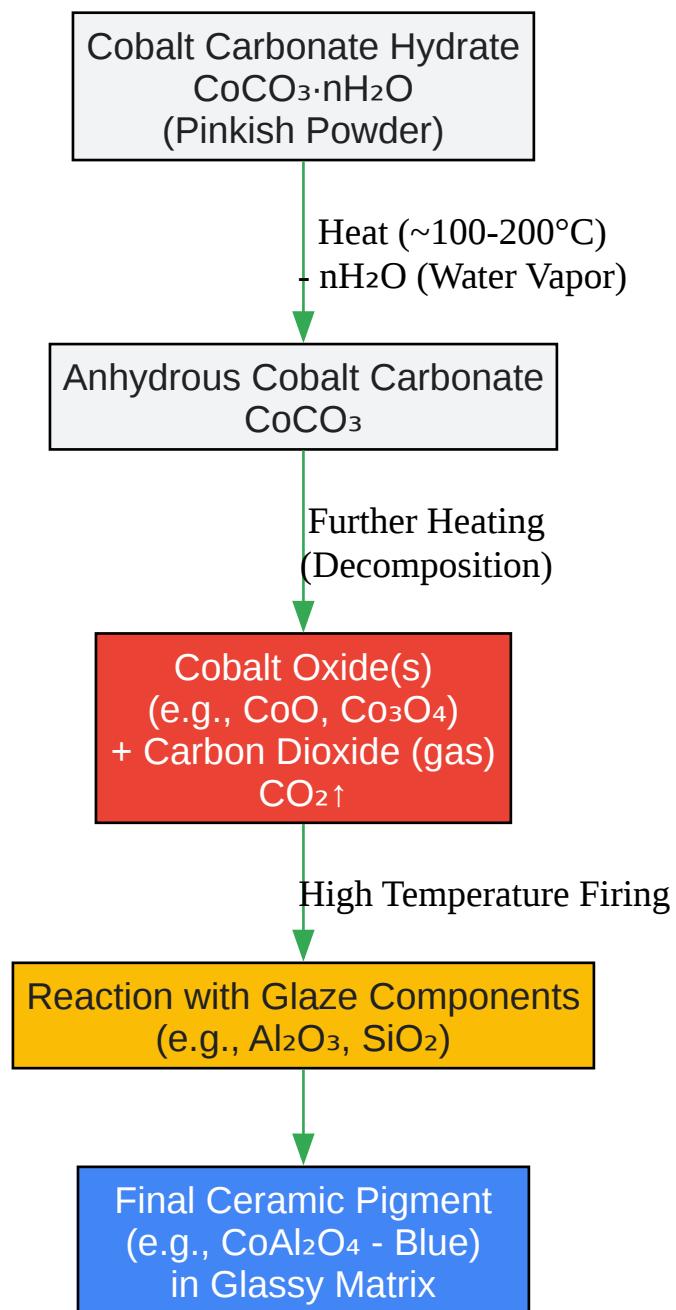
- Precursor Preparation: Weigh stoichiometric amounts of cobalt carbonate and aluminum oxide. The molar ratio of Co:Al should be 1:2.
- Mixing: Thoroughly mix the precursor powders in a mortar and pestle to ensure a homogenous mixture. For larger quantities or improved homogeneity, ball mill the mixture for several hours.

- **Calcination:** Transfer the mixed powder to an alumina crucible. Place the crucible in a high-temperature furnace. Heat the mixture to a temperature between 1200°C and 1400°C for 2-4 hours.^[4] The cobalt carbonate will decompose, and the resulting cobalt oxide will react with the aluminum oxide to form the cobalt aluminate spinel structure (CoAl₂O₄).
- **Cooling and Grinding:** After calcination, allow the furnace to cool down to room temperature. The resulting product will be a hard, agglomerated mass. Grind the synthesized pigment using a mortar and pestle or a ball mill to obtain a fine powder.
- **Characterization (Optional):** The synthesized pigment can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the formation of the CoAl₂O₄ spinel phase, and a colorimeter to obtain CIELAB color data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of cobalt-based ceramic pigments and glazes.



[Click to download full resolution via product page](#)

Workflow for Cobalt-Based Ceramic Pigment and Glaze Preparation.

Thermal Decomposition Pathway

The following diagram illustrates the chemical transformation of cobalt carbonate hydrate during the ceramic firing process.

[Click to download full resolution via product page](#)

Thermal Decomposition of Cobalt Carbonate Hydrate in Ceramic Firing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cobalt-nickel.net [cobalt-nickel.net]
- 2. Cobalt Carbonate [digitalfire.com]
- 3. Cobalt Blue Glaze Recipes - All You Need to Know to Create Blue Glazes [ceramicartsnetwork.org]
- 4. Cobalt(II) aluminate Blue - substitution of Cobalt Oxide [ceramic-glazes.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Cobalt Carbonate Hydrate in Ceramic Pigments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031851#use-of-cobalt-carbonate-hydrate-in-ceramic-pigments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com